molecular formula C10H12N2O4 B14788875 8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one

8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one

Katalognummer: B14788875
Molekulargewicht: 224.21 g/mol
InChI-Schlüssel: PQICKOWJHAZIBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a β2-adrenoceptor agonist, which makes it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with appropriate halo ketones. The reaction conditions often include the use of phase transfer catalysts such as potassium carbonate under a nitrogen atmosphere . The intermediate products are then subjected to cyclization reactions to form the benzoxazinone ring structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzoxazinone derivatives, which can have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one has several scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily by binding to β2-adrenoceptors, which are G protein-coupled receptors found in the smooth muscle of the airways. Upon binding, it activates the receptor, leading to the relaxation of the smooth muscle and bronchodilation. This mechanism is beneficial in treating conditions like asthma and COPD .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern on the benzoxazinone ring, which may confer distinct pharmacological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C10H12N2O4

Molekulargewicht

224.21 g/mol

IUPAC-Name

8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H12N2O4/c11-3-7(14)5-1-2-6(13)9-10(5)16-4-8(15)12-9/h1-2,7,13-14H,3-4,11H2,(H,12,15)

InChI-Schlüssel

PQICKOWJHAZIBE-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC2=C(C=CC(=C2O1)C(CN)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.